2-Ethyl-4-methyl-8-nitroquinoline

Catalog No.
S12339433
CAS No.
20168-48-3
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methyl-8-nitroquinoline

CAS Number

20168-48-3

Product Name

2-Ethyl-4-methyl-8-nitroquinoline

IUPAC Name

2-ethyl-4-methyl-8-nitroquinoline

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3

InChI Key

RHOGVMOYHYATHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C

2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound features a quinoline structure, which consists of a fused benzene and pyridine ring. The specific substitutions at the 2, 4, and 8 positions contribute to its unique chemical properties and biological activities. The ethyl group at the second position and the nitro group at the eighth position are particularly significant, as they influence both the reactivity and potential applications of the compound in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Nitration: The presence of the nitro group allows for further electrophilic substitution reactions, particularly at positions ortho and para to the existing substituents.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Oxidation: The methyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

These reactions demonstrate the compound's versatility and potential for further modification to enhance its pharmacological properties.

The biological activity of 2-Ethyl-4-methyl-8-nitroquinoline has been studied primarily in relation to its antimicrobial and anticancer effects. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may interact with DNA, potentially leading to cytotoxic effects. Additionally, quinoline derivatives are known for their ability to intercalate into DNA, disrupting cellular functions and promoting apoptosis in cancer cells. This makes such compounds of interest in drug development for treating various diseases.

Several synthesis methods have been reported for 2-Ethyl-4-methyl-8-nitroquinoline:

  • Nitration of 2-Ethyl-4-methylquinoline: This method involves treating 2-Ethyl-4-methylquinoline with a mixture of nitric acid and sulfuric acid under controlled conditions to selectively introduce the nitro group at the eighth position.
  • Skraup Synthesis: Utilizing m-toluidine as a starting material, this method involves a series of reactions including cyclization and oxidation to yield various substituted quinolines, from which 2-Ethyl-4-methyl-8-nitroquinoline can be derived through subsequent nitration.
  • Continuous Flow Synthesis: In industrial applications, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction parameters and improved yields.

2-Ethyl-4-methyl-8-nitroquinoline has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for new antimicrobial or anticancer drugs.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
  • Dyes and Pigments: Quinoline derivatives are often used in dye manufacturing due to their vibrant colors and stability.

Studies on interaction mechanisms involving 2-Ethyl-4-methyl-8-nitroquinoline typically focus on its ability to bind with DNA or proteins. The nitro group can facilitate interactions that lead to structural changes in biomolecules, affecting their function. Such interactions are crucial for understanding its potential therapeutic effects and toxicity profiles.

Several compounds share structural similarities with 2-Ethyl-4-methyl-8-nitroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-8-nitroquinolineMethyl at position 4; nitro at position 8Known for strong biological activity against certain pathogens.
6-Methoxy-4-methyl-8-nitroquinolineMethoxy at position 6; methyl at position 4; nitro at position 8Exhibits different solubility properties compared to others.
6-Chloro-8-nitroquinolineChlorine at position 6; nitro at position 8Enhanced reactivity due to electron-withdrawing chlorine substituent.
8-NitroquinaldineNitro at position 8; no additional methyl or ethyl groupsUsed primarily in dye applications rather than pharmaceuticals.
8-Methyl-5-nitroquinolineMethyl at position 8; nitro at position 5Different biological activity profile compared to other nitroquinolines.

Uniqueness: The unique substitution pattern of 2-Ethyl-4-methyl-8-nitroquinoline imparts distinct chemical reactivity and biological properties that differentiate it from closely related compounds. Its specific ethyl substitution enhances solubility and alters binding interactions with biological targets compared to other derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

216.089877630 g/mol

Monoisotopic Mass

216.089877630 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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